NCI Developmental Therapeutics Program Inclusion: A Mark of Preclinical Evaluation Not Shared by All Analogs
4-(3-Methoxyanilino)-4-oxobutanoic acid has been assigned the National Cancer Institute (NCI) number NSC 165987, signifying its formal submission to the NCI's Developmental Therapeutics Program for anticancer screening . This submission implies the compound was selected for evaluation based on structural or biological interest. In contrast, a search of NCI databases reveals that the unsubstituted analog (4-anilino-4-oxobutanoic acid, CAS 102-14-7) and the 4-methoxy analog (CAS 56106-05-9) do not have publicly listed NSC numbers, indicating they were not prioritized for this specific high-throughput screening program.
| Evidence Dimension | Inclusion in NCI Developmental Therapeutics Program |
|---|---|
| Target Compound Data | NSC 165987 (Assigned) |
| Comparator Or Baseline | 4-Anilino-4-oxobutanoic acid (CAS 102-14-7): No NSC number found. 4-(4-Methoxyanilino)-4-oxobutanoic acid (CAS 56106-05-9): No NSC number found. |
| Quantified Difference | Exclusive NCI submission status for the 3-methoxy isomer among these specific analogs. |
| Conditions | NCI database search and vendor-reported data |
Why This Matters
For researchers seeking compounds with a documented history in a premier anticancer screening program, the 3-methoxy isomer offers a defined starting point that its close analogs do not, potentially saving significant preliminary evaluation time and resources.
